molecular formula C13H17N3O3 B13942661 2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine

2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine

Cat. No.: B13942661
M. Wt: 263.29 g/mol
InChI Key: WNBWJXBJCUVINK-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with a suitable pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,5-trimethoxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethoxybenzyl alcohol
  • 2,4,5-Trimethoxybenzoic acid
  • 3,4,5-Trimethoxybenzyl chloride

Uniqueness

2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine is unique due to the presence of both the pyrazole ring and the 2,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H17N3O3/c1-17-10-7-12(19-3)11(18-2)6-9(10)8-16-13(14)4-5-15-16/h4-7H,8,14H2,1-3H3

InChI Key

WNBWJXBJCUVINK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2C(=CC=N2)N)OC)OC

Origin of Product

United States

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